molecular formula C12H14O B1581693 7-Ethyl-1-tetralone CAS No. 22531-06-2

7-Ethyl-1-tetralone

Cat. No.: B1581693
CAS No.: 22531-06-2
M. Wt: 174.24 g/mol
InChI Key: BMHUHOFPKFAGAR-UHFFFAOYSA-N
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Description

7-Ethyl-1-tetralone, also known as 7-ethyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula C12H14O. It belongs to the class of tetralones, which are bicyclic compounds featuring a cyclohexanone ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. The resulting product is then subjected to cyclization and reduction to yield this compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance reaction efficiency and yield. This method involves the use of a continuous-flow reactor where reactants are continuously fed into the system, and products are continuously removed. This approach offers advantages such as reduced reaction time, improved control over reaction conditions, and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethyl-1-tetralone has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating conditions such as depression and neurodegenerative diseases.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-1-tetralone is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other tetralone derivatives .

Properties

IUPAC Name

7-ethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHUHOFPKFAGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282756
Record name 7-ethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22531-06-2
Record name MLS002639183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-ethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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